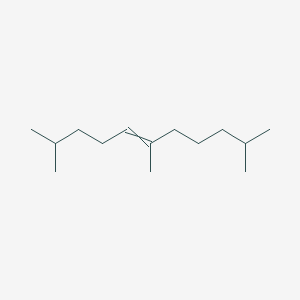
Magnesium methyl sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium methyl sulfinate is an organosulfur compound that features a magnesium cation and a methyl sulfinate anion. This compound is part of the broader class of sulfinates, which are known for their versatile reactivity and stability. Sulfinates are often used as intermediates in organic synthesis due to their ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium methyl sulfinate can be synthesized through the reaction of methyl sulfinic acid with a magnesium salt, such as magnesium chloride. The reaction typically occurs in an aqueous medium and may require a base to facilitate the formation of the sulfinate anion.
Industrial Production Methods
Industrial production of this compound often involves the reduction of sulfonyl chlorides with sodium sulfite, followed by the introduction of a magnesium source. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Magnesium methyl sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted sulfinates
Scientific Research Applications
Magnesium methyl sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which magnesium methyl sulfinate exerts its effects involves the interaction of the sulfinate anion with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify other molecules. This reactivity is crucial for its role in organic synthesis and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium methyl sulfinate
- Potassium methyl sulfinate
- Calcium methyl sulfinate
Uniqueness
Magnesium methyl sulfinate is unique due to the presence of the magnesium cation, which can influence the reactivity and stability of the compound. Compared to its sodium and potassium counterparts, this compound may exhibit different solubility and reactivity profiles, making it suitable for specific applications where other sulfinates may not be as effective.
Properties
CAS No. |
63794-02-5 |
|---|---|
Molecular Formula |
C2H6MgO4S2 |
Molecular Weight |
182.51 g/mol |
IUPAC Name |
magnesium;methanesulfinate |
InChI |
InChI=1S/2CH4O2S.Mg/c2*1-4(2)3;/h2*1H3,(H,2,3);/q;;+2/p-2 |
InChI Key |
NSFUOQCLHUVYCH-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)[O-].CS(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


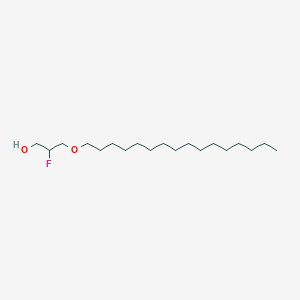
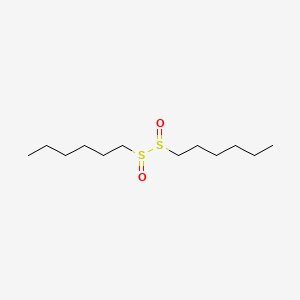
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
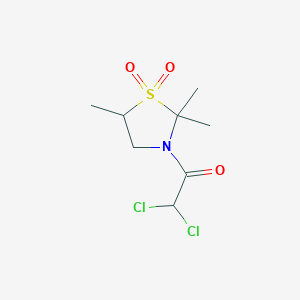
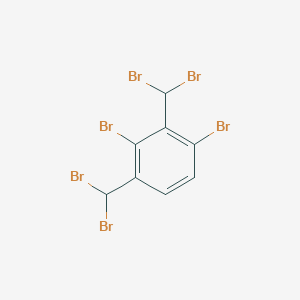
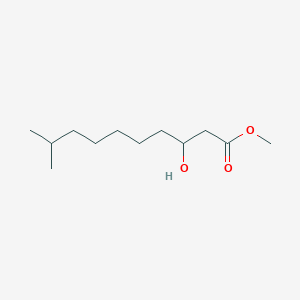
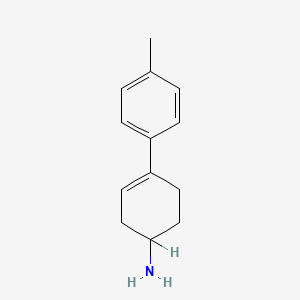
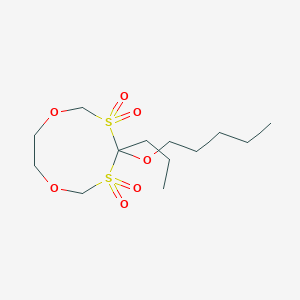
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


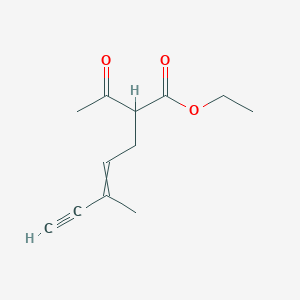
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
